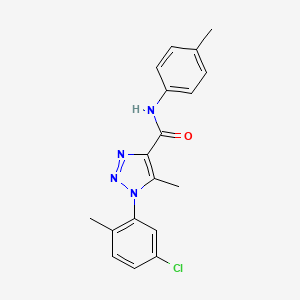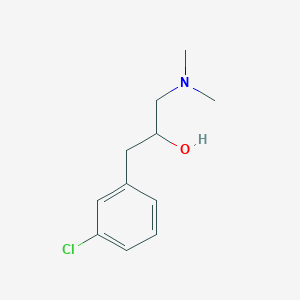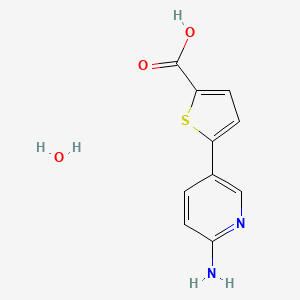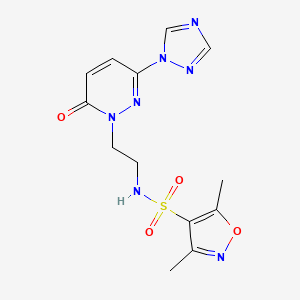
1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole-4-carboxamide, which is a core structure for various biologically active compounds. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates .
Synthesis Analysis
The synthesis of related triazole carboxamides typically involves multi-step reactions starting from substituted benzenamines or benzonitriles. For instance, a similar compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized using 4-chlorobenzenamine as the starting material, followed by a series of reactions including the formation of a triazole ester and subsequent reaction with ethylene diamine . The synthesis conditions are carefully optimized, such as reaction temperature and time, to achieve high yields, which in the case of the mentioned compound was up to 88% .
Molecular Structure Analysis
While the exact molecular structure of "1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is not provided, related compounds have been characterized using techniques such as 1H NMR and MS . Crystal structures of similar compounds have been determined, revealing details such as space groups and cell dimensions, which are crucial for understanding the three-dimensional conformation and potential intermolecular interactions .
Chemical Reactions Analysis
The triazole ring in the carboxamide compounds is often formed via cyclization reactions, such as those involving hydrazine hydrate . The triazole moiety can participate in further chemical reactions, including click chemistry, which is a powerful tool for constructing diverse libraries of triazole derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole carboxamides are influenced by the substituents on the triazole ring and the phenyl groups. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The antimicrobial activity of some triazole carboxamides has been evaluated, showing moderate to good activities against various bacterial and fungal strains . The structure-activity relationship (SAR) analysis of these compounds can provide insights into the features that contribute to their biological efficacy .
科学的研究の応用
Synthesis and Antimicrobial Activities
- Antimicrobial Applications : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited significant antibacterial and antifungal properties, indicating the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, other triazole compounds have shown notable antibacterial activity, underscoring the therapeutic potential of this chemical class (Roy et al., 2005).
Synthesis and Chemical Properties
- Synthetic Methodologies : Research has been conducted on the synthesis of 1,2,3-triazoles and their chemical properties. For instance, studies on 4-amino-1,2,3-triazole-5-carbaldehydes and their derivatives have provided insights into the synthetic pathways and the protonation characteristics of triazoles (Albert & Taguchi, 1973).
Potential Therapeutic Applications
- Antitumor Activity : Certain triazole derivatives have been identified for their antitumor properties. For example, a study reported the synthesis of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities, including against pathogenic yeasts and bacterial strains, demonstrating their potential as antimicrobial and possibly antitumor agents (Pokhodylo et al., 2021).
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-4-8-15(9-5-11)20-18(24)17-13(3)23(22-21-17)16-10-14(19)7-6-12(16)2/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIWTAMWSAPEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)
![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)

![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)
